molecular formula C15H15N3O2S B12517255 N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 63894-03-1

N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

カタログ番号: B12517255
CAS番号: 63894-03-1
分子量: 301.4 g/mol
InChIキー: YXYGDMMEZDEEIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3,4-Dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a 3,4-dimethoxybenzyl group attached to the pyrimidine ring via an amine linkage. The compound’s predicted physicochemical properties include a molecular weight of ~391.49 g/mol, density of 1.265 g/cm³, and moderate lipophilicity due to methoxy substituents .

特性

CAS番号

63894-03-1

分子式

C15H15N3O2S

分子量

301.4 g/mol

IUPAC名

N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3O2S/c1-19-12-4-3-10(7-13(12)20-2)8-16-14-11-5-6-21-15(11)18-9-17-14/h3-7,9H,8H2,1-2H3,(H,16,17,18)

InChIキー

YXYGDMMEZDEEIS-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)CNC2=C3C=CSC3=NC=N2)OC

溶解性

20.2 [ug/mL] (The mean of the results at pH 7.4)

製品の起源

United States

作用機序

類似化合物の比較

独自性

N-(3,4-ジメトキシベンジル)チエノ[2,3-d]ピリミジン-4-アミンは、その特定の置換パターンにより独特であり、独特の化学反応性と生物活性を示します。 シトクロムbdオキシダーゼを阻害する能力は、他の類似化合物とは異なり、結核菌のエネルギー代謝を研究するための貴重な化学プローブとなります.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Thienopyrimidine derivatives vary in substituents on the phenyl ring, linker groups, and additional modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Properties/Activities Reference
N-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7f) 3,4-Dimethoxyphenyl 226–227 84 High purity (elemental analysis match)
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) Tetrahydrobenzo ring, 4-methoxyphenyl 140–142 62 Reduced melting point due to saturation
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 3,4-Dichlorophenyl, 5-phenyl N/A N/A Enhanced lipophilicity (Cl substituents)
N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) Nitro, chloro-benzyloxy groups 262–264 N/A Dual EGFR/HER2 inhibition
IB-32 (N-(cyclopropyl(phenyl)methyl)thieno[2,3-d]pyrimidin-4-amine) Cyclopropyl-phenylmethyl N/A N/A Anti-HCV activity (STAT3 inhibition)

Key Observations :

  • Methoxy vs. Halo Substituents : Methoxy groups (e.g., 7f) confer moderate lipophilicity and higher melting points (~226°C) compared to chloro-substituted analogs, which may exhibit enhanced membrane permeability .
  • Ring Saturation : Saturation of the benzo ring (e.g., 5c) reduces melting points (140–142°C), likely due to decreased molecular rigidity .
  • Linker Modifications: Phenethyl linkers (e.g., CAS 379245-32-6) vs.

Key Observations :

  • Nucleophilic Substitution: High yields (56–86%) are achievable for aryl amines, though steric bulk (e.g., quinoline in 39) reduces efficiency .
  • Coupling Reactions: Sonogashira coupling enables ethynyl modifications but requires careful optimization .

Key Observations :

  • Antiviral Activity : IB-32’s cyclopropyl-phenylmethyl group enhances STAT3 binding, critical for HCV inhibition .
  • Kinase Inhibition : Electron-withdrawing groups (e.g., nitro in 18b) improve EGFR/HER2 affinity, while sulfonyl groups (25) enhance brain penetration .

生物活性

N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. The compound's structure, which includes a thieno[2,3-d]pyrimidine core, suggests possible interactions with various biological targets.

The compound is characterized by the following properties:

  • Molecular Formula : C15H15N3O2S
  • Molecular Weight : 301.36 g/mol
  • Boiling Point : Predicted at 479.4 ± 40.0 °C
  • Density : 1.323 ± 0.06 g/cm³
  • pKa : 5.25 ± 0.40 .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation. Research indicates that compounds with similar structures often exhibit inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. In vitro assays using RAW264.7 macrophage cells have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that similar thieno derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell cycle progression and induction of oxidative stress . For example:

  • Cell Lines Tested : A549 (lung cancer), HCC (hepatocellular carcinoma), and SNU449.
  • IC50 Values : Compounds related to this compound exhibited IC50 values ranging from 18 µM to 49 µM against different cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through its SAR. Modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can enhance or diminish biological activity:

  • Substituents : The presence of methoxy groups has been correlated with increased lipophilicity and improved binding affinity to target proteins.
  • Positioning : The placement of functional groups influences enzyme inhibition rates and cellular uptake .

Study 1: Anti-inflammatory Activity

In a study evaluating a series of thieno derivatives for their anti-inflammatory properties, this compound was found to significantly reduce edema in a formalin-induced paw edema model in rats. The compound's efficacy was comparable to standard anti-inflammatory drugs like diclofenac .

Study 2: Anticancer Efficacy

A comparative analysis was conducted on several thieno derivatives against A549 lung cancer cells. This compound showed promising results with an IC50 value indicating effective cytotoxicity while sparing normal cells .

Q & A

Q. Advanced Computational Modeling

  • Docking Studies : MOE or Maestro software identifies key interactions (e.g., hydrogen bonds with EGFR’s Met793) .
  • Molecular Dynamics (MD) : Simulations (AMBER99 force field) assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : Correlate logP values with cellular permeability; optimal ranges (logP 2–3) balance solubility and membrane penetration .

How can researchers resolve contradictions in reported biological data, such as divergent IC50 values across studies?

Advanced Data Analysis
Discrepancies may arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 1–10 µM) in kinase assays alter IC50 measurements .
  • Cell Line Variability : MDA-MB-435 (melanoma) vs. MCF-7 (breast cancer) cells show differential βIII-tubulin expression, affecting anti-mitotic responses .
  • Metabolic Stability : Liver microsome assays (e.g., human vs. rodent) reveal species-specific clearance rates, impacting in vivo efficacy .

What in vitro models are optimal for evaluating pharmacokinetic properties?

Q. Advanced Pharmacokinetic Screening

  • Caco-2 Assays : Measure permeability (Papp > 10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal Stability : Incubate with NADPH to assess oxidative metabolism (t1/2 > 30 min preferred) .
  • Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >5% unbound for CNS targets) .

How can solubility be enhanced without compromising target affinity?

Q. Advanced Formulation Strategies

  • Salt Formation : Hydrochloride salts (e.g., compound 21) improve aqueous solubility (up to 10 mg/mL) while retaining nanomolar tubulin inhibition .
  • PEGylation : Attaching polyethylene glycol (PEG) chains to the amine group reduces logP by 1–2 units .
  • Co-solvent Systems : Ethanol/water mixtures (70:30) enhance solubility during in vitro assays .

What experimental controls are critical in validating off-target effects in kinase inhibition studies?

Q. Advanced Experimental Design

  • Counter-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to exclude hits on VEGFR2 or PDGFR .
  • Negative Controls : Use inactive enantiomers (e.g., R vs. S configuration) to confirm stereospecific binding .
  • Genetic Knockdowns : siRNA silencing of EGFR/HER2 validates on-target cytotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。